1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 85263-80-5
Cat. No.: VC21297420
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85263-80-5 |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO5/c1-20-12-4-3-10(7-13(12)21-2)5-6-16-9-11(15(18)19)8-14(16)17/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,19) |
| Standard InChI Key | LENAMXSEAKOBKB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a well-defined chemical entity with specific identification parameters that facilitate its characterization and research applications. The compound is cataloged with CAS number 85263-80-5, providing a unique identifier within chemical databases and literature. The molecular formula C15H19NO5 indicates its atomic composition, consisting of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. With a molecular weight of 293.31 g/mol, this compound falls within the medium molecular weight range typical of many drug-like molecules and synthetic intermediates.
Structural Features and Representation
The molecular structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid encompasses several key functional groups that define its chemical behavior. The central scaffold consists of a five-membered pyrrolidine ring containing a nitrogen atom, with a carbonyl group at position 5 forming a lactam structure. Position 3 of this ring bears a carboxylic acid group, while the nitrogen atom connects to a 3,4-dimethoxyphenyl group through an ethyl chain linker. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, potentially facilitating interactions with various biological targets.
The compound can be represented through several standardized chemical identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Standard InChI | InChI=1S/C15H19NO5/c1-20-12-4-3-10(7-13(12)21-2)5-6-16-9-11(15(18)19)8-14(16)17/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,19) | |
| Standard InChIKey | LENAMXSEAKOBKB-UHFFFAOYSA-N | |
| SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC | |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC |
Physical and Chemical Properties
Physical Characteristics
The physical properties of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid play a crucial role in determining its behavior in various experimental and biological systems. Based on its structure, this compound is expected to exist as a solid at standard temperature and pressure. The presence of both polar functional groups (carboxylic acid, amide) and less polar regions (aromatic ring, methoxy groups) suggests a balanced hydrophilic-lipophilic character, which would influence its solubility profile and partition coefficient in different solvent systems.
Chemical Reactivity
The chemical reactivity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is governed by its functional groups, each contributing distinct reactive properties:
This diverse reactivity profile makes the compound a versatile intermediate for chemical transformations and derivatization in synthetic applications.
Synthesis and Preparation
Synthetic Approaches
Applications in Research
Medicinal Chemistry Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid holds significant potential in medicinal chemistry due to its unique structural features. The compound's structure contains elements frequently found in bioactive molecules:
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The pyrrolidine ring represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds including antibiotics, antihypertensives, and central nervous system agents.
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The 3,4-dimethoxyphenyl moiety is present in many natural products and drugs, contributing to specific receptor interactions and pharmacological activities.
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The carboxylic acid group provides a site for hydrogen bonding with biological targets and serves as a convenient handle for derivatization in structure-activity relationship studies.
These structural elements suggest potential applications in developing compounds that might interact with specific receptors, enzymes, or other biological targets involved in disease processes.
Role in Organic Synthesis
Beyond its potential biological activities, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its multifunctional nature allows for selective modifications at different positions:
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The carboxylic acid group can be transformed into esters, amides, alcohols, or other derivatives.
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The lactam carbonyl provides opportunities for reduction or alkylation reactions.
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The 3,4-dimethoxyphenyl group offers positions for further functionalization through aromatic substitution reactions.
These transformation possibilities make the compound a versatile intermediate in creating diverse molecular libraries for drug discovery programs and other research applications.
Structure-Activity Relationship Considerations
Structural Features and Biological Implications
The unique structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid suggests several potential interactions with biological systems that might influence its activity profile:
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The pyrrolidine ring, being conformationally constrained, may properly orient functional groups for optimal interaction with biological targets.
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The ethyl linker between the pyrrolidine nitrogen and the dimethoxyphenyl group provides flexibility that could allow the molecule to adapt to binding pockets.
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The 3,4-dimethoxy pattern on the aromatic ring might interact with specific receptor subsites through hydrogen bonding and hydrophobic interactions.
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The carboxylic acid group can form salt bridges with positively charged amino acid residues in proteins.
These structural elements collectively contribute to the compound's potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Comparison with Related Compounds
Understanding the relationship between 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid and structurally similar compounds can provide insights into structure-activity relationships and guide future research. While specific comparative data is limited in the search results, the compound shares structural similarities with other pyrrolidine derivatives that have shown various biological activities.
The positioning of the methoxy groups on the aromatic ring (3,4-dimethoxy pattern) is a particularly important feature that distinguishes this compound from related structures with different substitution patterns. This specific arrangement may confer unique electronic properties and hydrogen-bonding capabilities that influence biological activity and chemical reactivity.
Future Research Directions
Challenges and Opportunities
The research landscape surrounding this compound presents both challenges and opportunities. Limited published data on specific biological activities necessitates comprehensive screening efforts to identify promising therapeutic applications. Additionally, optimizing synthetic routes for scalability represents an important challenge for practical applications.
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